3-Methyl-1-(5-nitrothiazol-2-yl)-4-phenyl-1h-pyrazol-5-ol
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Overview
Description
3-Methyl-1-(5-nitrothiazol-2-yl)-4-phenyl-1h-pyrazol-5-ol is a heterocyclic compound that contains a thiazole ring, a pyrazole ring, and a nitro group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(5-nitrothiazol-2-yl)-4-phenyl-1h-pyrazol-5-ol typically involves the reaction of 5-nitrothiazole with appropriate pyrazole derivatives under specific conditions. One common method involves the use of a Vilsmeier-Haack reaction to create the starting material, followed by further reactions with substituted thiophenols in the presence of potassium carbonate and dimethylformamide .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(5-nitrothiazol-2-yl)-4-phenyl-1h-pyrazol-5-ol can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 3-Methyl-1-(5-aminothiazol-2-yl)-4-phenyl-1h-pyrazol-5-ol.
Scientific Research Applications
3-Methyl-1-(5-nitrothiazol-2-yl)-4-phenyl-1h-pyrazol-5-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-1-(5-nitrothiazol-2-yl)-4-phenyl-1h-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiazole and pyrazole rings can also interact with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
3-Methyl-1-(5-nitrothiazol-2-yl)-4-phenyl-1h-pyrazol-5-ol is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H10N4O3S |
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Molecular Weight |
302.31 g/mol |
IUPAC Name |
5-methyl-2-(5-nitro-1,3-thiazol-2-yl)-4-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C13H10N4O3S/c1-8-11(9-5-3-2-4-6-9)12(18)16(15-8)13-14-7-10(21-13)17(19)20/h2-7,15H,1H3 |
InChI Key |
KDSNXGXCVIFGGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=NC=C(S2)[N+](=O)[O-])C3=CC=CC=C3 |
Origin of Product |
United States |
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